4-methylpent-4-enal
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Overview
Description
4-Methylpent-4-enal is an organic compound with the molecular formula C6H10O. It is an aldehyde with a double bond in its structure, making it a versatile intermediate in organic synthesis. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylpent-4-enal can be synthesized through several methods. One common method involves the reaction of 2-methylpent-4-en-1-ol with oxalyl chloride and dimethyl sulfoxide in dichloromethane at -60°C, followed by treatment with triethylamine at room temperature . Another method involves the use of diisobutylaluminum hydride (DIBAL) in toluene, added to a solution of the precursor compound in dichloromethane at -78°C, and then warmed to 0°C and stirred for 2 hours .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
4-Methylpent-4-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Methylpent-4-enoic acid.
Reduction: 4-Methylpent-4-en-1-ol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
4-Methylpent-4-enal has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methylpent-4-enal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can further undergo various transformations. Its double bond allows it to participate in addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylpent-2-enal
- 3-Methylbut-2-enal
- 2-Methylpent-2-enal
Uniqueness
4-Methylpent-4-enal is unique due to its specific structure, which includes both an aldehyde group and a double bond. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
3973-43-1 |
---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.1 |
Purity |
95 |
Origin of Product |
United States |
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